![molecular formula C10H8ClNO B123939 1-Methyl-1H-indole-3-carbonyl chloride CAS No. 126921-19-5](/img/structure/B123939.png)
1-Methyl-1H-indole-3-carbonyl chloride
Overview
Description
1-Methyl-1H-indole-3-carbonyl chloride is a chemical compound that can be synthesized from indoles. Indoles are a class of compounds known for their presence in various natural products and pharmaceuticals. The specific structure of this compound suggests that it is an indole derivative with a carbonyl chloride group at the third position and a methyl group at the nitrogen atom of the indole ring.
Synthesis Analysis
The synthesis of indole derivatives, such as this compound, can be achieved through acylation reactions. A general method for acylation of indoles at the 3-position involves the use of acyl chlorides in the presence of dialkylaluminum chloride, as described in one of the studies. This reaction is performed in dichloromethane (CH2Cl2) and can proceed under mild conditions, which is advantageous for maintaining the integrity of various functional groups without the need for NH protection .
Molecular Structure Analysis
While the provided papers do not directly discuss the molecular structure of this compound, they do provide insights into the structural analysis of related indole derivatives. For instance, the structural characterization of a synthesized indole derivative was achieved using single-crystal X-ray diffraction (XRD), Fourier-transform infrared spectroscopy (FTIR), and nuclear magnetic resonance (NMR) spectroscopy . These techniques are essential for confirming the molecular structure and understanding the electronic properties of indole derivatives.
Chemical Reactions Analysis
Indole derivatives can participate in various chemical reactions due to their reactive sites. The acylation reaction mentioned earlier is one such example where the indole nucleus reacts with an acyl chloride to form a new compound . Additionally, indole derivatives can be involved in multi-component reactions, as seen in the synthesis of a complex indole derivative using a one-pot three-component reaction . These reactions are crucial for the development of new pharmaceuticals and materials.
Physical and Chemical Properties Analysis
The physical and chemical properties of indole derivatives are influenced by their molecular structure. For example, the introduction of different substituents can affect the compound's solubility, melting point, and reactivity. The vibrational data obtained from FTIR and Raman spectroscopy provide insights into the bond strengths and functional groups present in the molecule . NMR spectroscopy offers information on the electronic environment of the hydrogen and carbon atoms within the compound, which is indicative of its chemical properties . These analyses are important for predicting the behavior of indole derivatives in various environments and for their application in drug design.
Scientific Research Applications
Catalysis in Organic Synthesis : Trityl chloride, a related compound, has been utilized as an efficient catalyst for the preparation of bis(1H-indol-3-yl)methanes at room temperature under solvent-free conditions. This approach is notable for its high yields, rapid reaction times, and eco-friendliness, highlighting the significance of 1H-indole derivatives in pharmaceutical chemistry (Khalafi‐Nezhad et al., 2008).
Synthesis of N-Substituted Indole Derivatives : Research has explored the synthesis of N-substituted 1H-indole derivatives, characterized using various spectroscopic methods. These derivatives have shown potential applications in drug docking studies, suggesting their significance in pharmaceutical research (Bellamkonda & Chamundeeswari, 2019).
Aerobic Oxidation Catalysis : The utility of 1H-indole derivatives has also been demonstrated in the selective aerobic oxidation of alcohols. In particular, a derivative of 1H-indole acted as a catalyst for the oxidation of allylic and benzylic alcohols, producing α,β-unsaturated carbonyl compounds in good yields (Shen et al., 2012).
Regioselective Acylation : 1H-indole derivatives have been employed in regioselective acylation reactions. For instance, 3-methylindole was acylated at the methyl group with acyl chlorides in the presence of AlCl3, providing a direct method for synthesizing 3-(2-oxoalkyl)indoles (Pal et al., 2004).
Synthesis of Polysubstituted Carbazoles : Platinum(II) chloride-catalyzed cyclization of 1-(indole-2-yl)-2,3-allenols has been investigated, leading to the formation of polysubstituted carbazoles. This reaction demonstrates the versatility of indole derivatives in complex organic transformations (Kong et al., 2012).
Green Synthesis Techniques : There has been a growing interest in developing eco-friendly synthesis methods using indole derivatives. For example, bis(3-indolyl)phenylmethanes were synthesized in aqueous medium using a solvent-free approach, emphasizing the shift towards more sustainable chemical processes (Krishnamurthy & Jagannath, 2013).
Mechanism of Action
Target of Action
1-Methyl-1H-indole-3-carbonyl chloride, like other indole derivatives, is known to interact with a variety of targets. Indole derivatives are significant heterocyclic systems in natural products and drugs, playing a crucial role in cell biology . They are used as biologically active compounds for the treatment of various disorders in the human body, including cancer cells and microbes .
Mode of Action
Indole derivatives are known to bind with high affinity to multiple receptors, which can help in developing new useful derivatives
Biochemical Pathways
Indole derivatives are known to possess various biological activities, affecting a broad range of biochemical pathways . These include antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Result of Action
Indole derivatives are known to show various biologically vital properties . They have been used for the treatment of cancer cells, microbes, and different types of disorders in the human body .
Action Environment
It’s known that exposure to moist air or water can cause decomposition
Safety and Hazards
Future Directions
Indoles are a significant heterocyclic system in natural products and drugs. They play a main role in cell biology. The application of indole derivatives as biologically active compounds for the treatment of cancer cells, microbes, and different types of disorders in the human body has attracted increasing attention in recent years . Therefore, the investigation of novel methods of synthesis has attracted the attention of the chemical community .
properties
IUPAC Name |
1-methylindole-3-carbonyl chloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8ClNO/c1-12-6-8(10(11)13)7-4-2-3-5-9(7)12/h2-6H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MCDFXFLLOVQTLA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C2=CC=CC=C21)C(=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8ClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80568739 | |
Record name | 1-Methyl-1H-indole-3-carbonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80568739 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.63 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
126921-19-5 | |
Record name | 1-Methyl-1H-indole-3-carbonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80568739 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
A: The observed C-2 substitution with 1-methyl-1H-indole-3-carbonyl chloride is likely due to its electron-rich nature. [] The indole ring, being electron-rich, can stabilize the positive charge developing on the adjacent carbon (C-2) during the electrophilic aromatic substitution reaction. This stabilization makes the C-2 position more susceptible to attack compared to the C-3 position.
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